molecular formula C14H13NO B2969234 1-(Pyridin-3-YL)-2-O-tolylethanone CAS No. 40061-19-6

1-(Pyridin-3-YL)-2-O-tolylethanone

Cat. No.: B2969234
CAS No.: 40061-19-6
M. Wt: 211.264
InChI Key: AJANTNORTXVVGG-UHFFFAOYSA-N
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Description

1-(Pyridin-3-YL)-2-O-tolylethanone is an organic compound that belongs to the class of ketones It features a pyridine ring attached to an ethanone group, which is further connected to an O-tolyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

1-(Pyridin-3-YL)-2-O-tolylethanone can be synthesized through several methods. One common approach involves the condensation of 3-acetylpyridine with O-tolualdehyde in the presence of a base such as sodium hydroxide. This reaction typically occurs in an ethanol solvent and requires reflux conditions to proceed efficiently .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product with high purity .

Chemical Reactions Analysis

Types of Reactions

1-(Pyridin-3-YL)-2-O-tolylethanone undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

1-(Pyridin-3-YL)-2-O-tolylethanone has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential as a pharmacophore in drug design and development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(Pyridin-3-YL)-2-O-tolylethanone involves its interaction with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, leading to modulation of biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

    1-(Pyridin-3-YL)-2-phenylethanone: Similar structure but with a phenyl group instead of an O-tolyl group.

    1-(Pyridin-3-YL)-2-thiophenylethanone: Contains a thiophene ring instead of an O-tolyl group.

    1-(Pyridin-3-YL)-2-furylethanone: Features a furan ring in place of the O-tolyl group.

Uniqueness

1-(Pyridin-3-YL)-2-O-tolylethanone is unique due to the presence of both a pyridine ring and an O-tolyl group, which can impart distinct chemical and biological properties.

Properties

IUPAC Name

2-(2-methylphenyl)-1-pyridin-3-ylethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13NO/c1-11-5-2-3-6-12(11)9-14(16)13-7-4-8-15-10-13/h2-8,10H,9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJANTNORTXVVGG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1CC(=O)C2=CN=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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